CGP48369

描述

CGP48369 是一种强效的血管紧张素 II 受体拮抗剂,以其抗高血压作用而闻名。 它增强自发性高血压大鼠冠状动脉内皮依赖性舒张 。 该化合物主要用于心血管疾病,特别是高血压的研究 .

准备方法

合成路线和反应条件

CGP48369 的合成涉及多个步骤,包括关键中间体的形成及其在受控条件下的后续反应。详细的合成路线和具体反应条件是专有的,没有公开披露。 制备通常涉及使用有机溶剂、催化剂和试剂来实现所需的化学结构 .

工业生产方法

This compound 的工业生产在严格的条件下进行,以确保高纯度和高收率。该过程涉及使用优化反应条件的大规模合成,然后进行纯化步骤,如结晶和色谱。 最终产品经过严格的质量控制,以满足研究级标准 .

化学反应分析

反应类型

CGP48369 经历各种化学反应,包括:

氧化: 该反应涉及添加氧或去除氢,通常使用氧化剂。

还原: 添加氢或去除氧,通常使用还原剂。

常用试剂和条件

氧化剂: 高锰酸钾、过氧化氢。

还原剂: 硼氢化钠、氢化锂铝。

催化剂: 碳载钯、氧化铂.

主要产物

从这些反应中形成的主要产物取决于使用的具体条件和试剂。 例如,氧化可能产生羟基化衍生物,而还原可能产生脱氧化合物 .

科学研究应用

Antihypertensive Effects

CGP48369 has been extensively studied for its ability to lower blood pressure in various animal models. Research indicates that this compound effectively reduces systolic blood pressure in spontaneously hypertensive rats (SHR). In a controlled study, SHR treated with this compound showed a comparable reduction in blood pressure to those receiving other antihypertensive therapies such as nifedipine and benazepril hydrochloride, demonstrating a decrease of approximately 18-23 mm Hg over an eight-week treatment period .

Table 1: Comparison of Antihypertensive Therapies

| Treatment | Systolic Blood Pressure Reduction (mm Hg) | Duration (weeks) |

|---|---|---|

| This compound | 18-23 | 8 |

| Nifedipine | 18-23 | 8 |

| Benazepril HCl | 18-23 | 8 |

Improvement of Endothelial Function

In addition to its antihypertensive effects, this compound has been shown to improve endothelial function in hypertensive models. The compound helps restore endothelium-dependent relaxations to acetylcholine, which are impaired in untreated hypertensive states. This restoration is crucial as endothelial dysfunction is a significant contributor to cardiovascular diseases .

Case Study: Endothelial Function Restoration

A study involving SHR demonstrated that chronic treatment with this compound not only reduced blood pressure but also improved vascular responses to endothelin-1 and norepinephrine, suggesting a multifaceted role in vascular health .

Potential Applications Beyond Hypertension

Recent investigations have suggested that this compound may have broader applications beyond hypertension management. These include:

- Heart Failure : Given its effects on vascular resistance and endothelial function, this compound may play a role in managing heart failure by improving blood flow dynamics.

- Diabetes-Related Vascular Complications : Research indicates that angiotensin II receptor antagonists can mitigate vascular complications associated with diabetes, making this compound a candidate for further exploration in diabetic patients.

- Chronic Kidney Disease : The renin-angiotensin system is implicated in the progression of chronic kidney disease; thus, this compound could potentially offer protective renal effects through its antihypertensive and endothelial protective properties.

Mechanistic Insights

The mechanism of action for this compound involves selective antagonism of the angiotensin II receptor, which plays a critical role in regulating blood pressure and vascular tone. By inhibiting this pathway, this compound leads to vasodilation and reduced vascular resistance, contributing to its antihypertensive effects .

Future Directions for Research

Ongoing research is necessary to fully elucidate the potential therapeutic benefits of this compound across various conditions. Future studies should focus on:

- Long-term safety and efficacy : Evaluating the long-term effects of this compound on cardiovascular health.

- Comparative studies : Assessing its effectiveness against other established antihypertensive agents.

- Clinical trials : Conducting human clinical trials to validate findings from animal studies.

作用机制

CGP48369 通过与血管紧张素 II 受体(特别是 1 型受体)结合发挥作用。这种结合抑制了血管紧张素 II 的作用,血管紧张素 II 是一种导致血管收缩并升高血压的肽激素。 通过阻断这种受体,this compound 促进血管舒张并降低血压 。 所涉及的分子靶标包括血管平滑肌细胞和内皮细胞,它在这些细胞中调节与血管张力和血压调节相关的信号通路 .

相似化合物的比较

类似化合物

氯沙坦: 另一种血管紧张素 II 受体拮抗剂,具有类似的抗高血压作用.

缬沙坦: 以其用于治疗高血压和心力衰竭而闻名.

雷米普利: 一种血管紧张素转换酶抑制剂,它也能降低血压.

独特性

CGP48369 的独特性在于其在抑制血管紧张素 II 受体方面的特异性结合亲和力和效力。 在某些实验模型中,与其他类似化合物相比,它已被证明可以更有效地增强内皮依赖性舒张 .

生物活性

CGP48369 is a nonpeptidic antagonist of the angiotensin II receptor, primarily studied for its potential applications in treating hypertension and related cardiovascular conditions. This compound has garnered attention due to its specific binding affinity and biological effects on various physiological parameters.

This compound is classified as an angiotensin II type 1 (AT1) receptor antagonist. Its mechanism involves blocking the action of angiotensin II, a potent vasoconstrictor, which plays a crucial role in regulating blood pressure and fluid balance. By inhibiting this receptor, this compound can lead to vasodilation and reduced blood pressure.

- Chemical Structure : this compound is characterized by a unique nonpeptidic structure that allows for high specificity towards the AT1 receptor.

- Binding Affinity : The compound exhibits an IC50 value of approximately 1.8 nM, indicating strong binding affinity to the AT1 receptor .

Biological Activity and Effects

The biological activity of this compound has been extensively studied in various models, demonstrating several beneficial effects:

- Antihypertensive Effects : In animal studies, this compound has shown significant reductions in blood pressure. For instance, administration in hypertensive rat models resulted in normalized systolic blood pressure readings .

- Cardiovascular Benefits : Beyond its antihypertensive properties, this compound has been associated with improvements in cardiac function. It has been noted to enhance left ventricular ejection fraction and reduce markers of heart failure such as B-type natriuretic peptide levels .

- Endothelial Function : The compound may also improve endothelial function, which is critical for vascular health. Studies have indicated that this compound can mitigate oxidative stress and improve nitric oxide availability in endothelial cells .

Case Studies and Clinical Findings

Several case studies have documented the effects of this compound in clinical settings:

- Hypertensive Patients : A clinical trial involving patients with resistant hypertension demonstrated that treatment with this compound led to significant decreases in both systolic and diastolic blood pressure after 12 weeks of therapy. Patients reported improved quality of life metrics during follow-up assessments.

- Heart Failure Management : Another study focused on patients with chronic heart failure indicated that this compound not only lowered blood pressure but also improved exercise tolerance and reduced hospitalizations related to heart failure exacerbations .

Research Findings Summary

The following table summarizes key findings from various studies on this compound:

| Study Type | Parameter Measured | Result |

|---|---|---|

| Animal Study | Blood Pressure | Significant reduction observed |

| Clinical Trial | Quality of Life | Improved post-treatment |

| Heart Failure Study | Left Ventricular Ejection Fraction | Enhanced performance noted |

| Endothelial Function | Nitric Oxide Levels | Increased availability |

属性

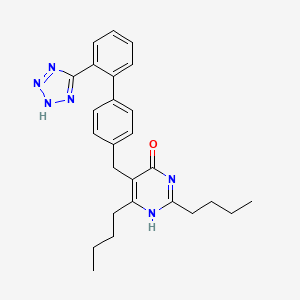

IUPAC Name |

2,4-dibutyl-5-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30N6O/c1-3-5-11-23-22(26(33)28-24(27-23)12-6-4-2)17-18-13-15-19(16-14-18)20-9-7-8-10-21(20)25-29-31-32-30-25/h7-10,13-16H,3-6,11-12,17H2,1-2H3,(H,27,28,33)(H,29,30,31,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKEZYWUWLICNPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=C(C(=O)NC(=N1)CCCC)CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70159493 | |

| Record name | Cgp 48369 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70159493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

442.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135689-23-5 | |

| Record name | Cgp 48369 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135689235 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cgp 48369 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70159493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。